molecular formula C12H11NO2 B6292128 2-Hydroxy-3-(3-methoxyphenyl)pyridine CAS No. 30081-70-0

2-Hydroxy-3-(3-methoxyphenyl)pyridine

Cat. No.: B6292128
CAS No.: 30081-70-0
M. Wt: 201.22 g/mol
InChI Key: UNSVNEYFZYRMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(3-methoxyphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 3-methoxyphenyl substituent at position 2. Pyridine derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, analgesic, and kinase inhibitory activities .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-13-12(11)14/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSVNEYFZYRMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567157
Record name 3-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30081-70-0
Record name 3-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with 2-pyridylmagnesium bromide, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(3-methoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-oxo-3-(3-methoxyphenyl)pyridine, while reduction may produce this compound alcohol.

Scientific Research Applications

2-Hydroxy-3-(3-methoxyphenyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical profiles of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-Hydroxy-3-(3-methoxyphenyl)pyridine -OH (C2), 3-methoxyphenyl (C3) C₁₂H₁₁NO₂* ~217* Reference compound
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine -OH (C2), 4-methoxy-3-methylphenyl (C3) C₁₃H₁₃NO₂ 215.25 Additional methyl group on phenyl ring
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine -OH (C2), 3-fluoro-4-methoxyphenyl (C5) C₁₂H₁₀FNO₂ 219.21 Fluorine substitution on phenyl ring
2-Hydroxy-3-(thiophen-3-yl)pyridine -OH (C2), thiophen-3-yl (C3) C₉H₇NOS 177.22 Thiophene replaces methoxyphenyl

*Inferred from analogs.

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in ) enhance polarity and may improve binding affinity to biological targets.
  • Bulkier substituents (e.g., methyl in ) could sterically hinder interactions with enzymes like COX-1/2 .

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups enhance water solubility compared to non-polar analogs. For instance, 2-hydroxy-3-(thiophen-3-yl)pyridine (logP ~1.5*) may have lower solubility than methoxyphenyl derivatives due to thiophene’s hydrophobicity .
  • Stability : Electron-donating groups (e.g., methoxy) increase aromatic ring stability, reducing oxidative degradation .

*Estimated based on molecular structure.

Analgesic and Anti-inflammatory Effects
  • Piperazinyl-pyridine derivatives (e.g., compound 27 in ) show potent COX-1/2 inhibition and analgesic activity exceeding aspirin and morphine in preclinical models .
  • Methoxyphenyl analogs : While direct data are lacking, the 3-methoxyphenyl group is associated with enhanced binding to kinase targets (e.g., in compound 7, ) .
Sedative and Anxiolytic Potential
  • Modifications like pyrrolidine or morpholine substitution (e.g., compounds 28–29 in ) yield sedative effects, suggesting the core pyridine structure’s versatility .
Toxicity
  • Methoxyphenyl derivatives generally exhibit lower toxicity compared to halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.